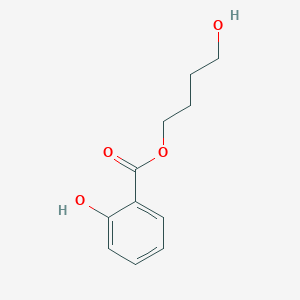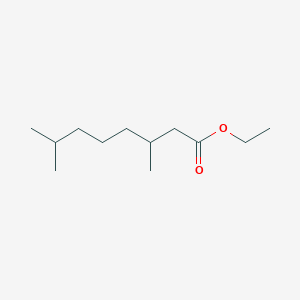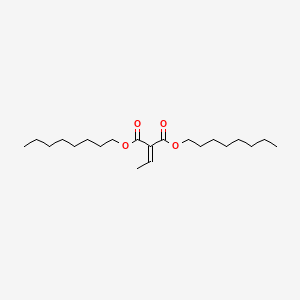
1,1'-(Dibromomethanediyl)bis(4-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) is a chemical compound characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring through a methanediyl bridge
Preparation Methods
The synthesis of 1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the bromination of a benzene derivative followed by nitration. The reaction conditions often require the presence of strong acids and controlled temperatures to ensure the selective introduction of bromine and nitro groups .
Industrial production methods may involve multi-step synthesis processes, starting from readily available benzene derivatives. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include molecular bromine, nitric acid, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and nitro groups play a crucial role in determining the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
1,1’-(Dibromomethanediyl)bis(4-nitrobenzene) can be compared with similar compounds such as:
1-Iodo-4-nitrobenzene: Similar in structure but with iodine instead of bromine.
1-Bromo-4-nitrobenzene: Lacks the methanediyl bridge, making it less complex.
1,4-Dichloro-2-nitrobenzene: Contains chlorine atoms instead of bromine, affecting its reactivity.
Properties
CAS No. |
5397-81-9 |
|---|---|
Molecular Formula |
C13H8Br2N2O4 |
Molecular Weight |
416.02 g/mol |
IUPAC Name |
1-[dibromo-(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H8Br2N2O4/c14-13(15,9-1-5-11(6-2-9)16(18)19)10-3-7-12(8-4-10)17(20)21/h1-8H |
InChI Key |
AMFZEKAEZCXBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
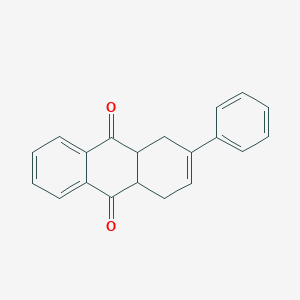

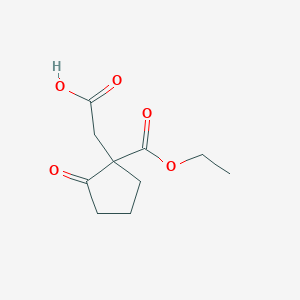
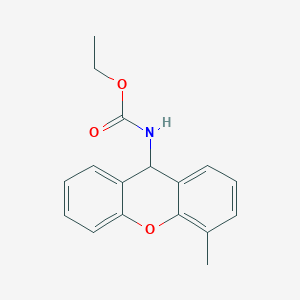
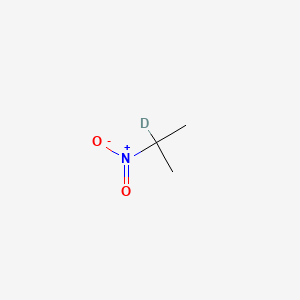
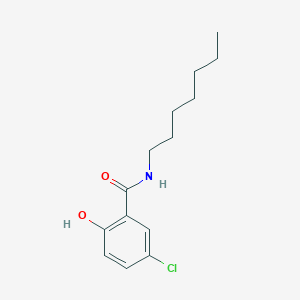

![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
